(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride
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Overview
Description
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl It is a hydrochloride salt of (2,3-dihydro-1H-inden-2-yl)methanamine, which is a derivative of indene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride typically involves the following steps:
Cyclization: Starting from substituted 4-nitro-3-phenylbutanoic acid, cyclization is performed to obtain nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is then reduced to alcohol and directly dehydrated to give nitromethylindene.
Hydrogenation: The nitromethylindene undergoes catalytic hydrogenation over palladium on carbon (Pd/C) to yield the amine.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including dopamine receptor agonists and selective serotonin receptor agonists.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Pharmacological Studies: It is used in the development of new drugs targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. For instance, as a precursor to bioactive compounds, it may interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
- (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride
- (6-Methoxy-2,3-dihydro-1H-inden-1-yl)methanamine
- (2,3-Dihydro-1H-inden-1-yl)methanamine
Comparison:
- Structural Differences: The position and type of substituents on the indene ring can significantly affect the compound’s chemical properties and biological activity.
- Unique Properties: (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMKYSIJBFIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178955-07-2 |
Source
|
Record name | 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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